4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine
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Overview
Description
4,4-Dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as molecular iodine or ruthenium carbene complexes may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
4,4-Dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain cellular pathways.
Mechanism of Action
The mechanism by which 4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog that lacks the fused pyridine ring.
Pyrano[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure but different functional groups.
Pyrano[2,3-f]chromenone: A compound with a fused chromenone ring system, used in different applications
Uniqueness
4,4-Dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine is unique due to its specific ring fusion and the presence of dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydropyrano[3,2-c]pyridine |
InChI |
InChI=1S/C10H13NO/c1-10(2)4-6-12-9-3-5-11-7-8(9)10/h3,5,7H,4,6H2,1-2H3 |
InChI Key |
USHWKDCYTSQKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=NC=C2)C |
Origin of Product |
United States |
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